(4-Cyclopentyl-3-fluorophenyl)boronic acid molecular structure
(4-Cyclopentyl-3-fluorophenyl)boronic acid molecular structure
Title: Structural and Synthetic Profiling of (4-Cyclopentyl-3-fluorophenyl)boronic Acid: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks that introduce specific physicochemical properties into active pharmaceutical ingredients (APIs). (4-Cyclopentyl-3-fluorophenyl)boronic acid is a highly specialized organoboron compound utilized extensively in modern medicinal chemistry[1]. This whitepaper provides an in-depth analysis of its structural rationale, a self-validating synthetic protocol, and its application in palladium-catalyzed cross-coupling workflows.
Structural Rationale and Physicochemical Profile
The molecular architecture of (4-cyclopentyl-3-fluorophenyl)boronic acid is precisely engineered to solve specific pharmacokinetic and target-binding challenges in drug development:
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Fluorine Substitution (3-position): The highly electronegative fluorine atom lowers the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic position, thereby increasing the half-life of the resulting drug candidate.
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Cyclopentyl Group (4-position): This bulky, aliphatic ring is ideal for occupying deep hydrophobic pockets in target proteins (such as kinases or GPCRs). It provides a larger steric shield compared to a simple methyl or ethyl group, enhancing target selectivity.
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Boronic Acid Moiety: Serves as the reactive handle for transition-metal-catalyzed cross-coupling, allowing for the modular assembly of complex biaryl systems[2].
Quantitative Data Summary
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | (4-Cyclopentyl-3-fluorophenyl)boronic acid |
| CAS Number | 2225178-77-6[3] |
| Molecular Formula | C11H14BFO2[3] |
| Molecular Weight | 208.04 g/mol [3] |
| Typical Purity | ≥ 98% (HPLC)[3] |
| Appearance | White to off-white solid |
Mechanistic Synthesis Protocol
The synthesis of (4-cyclopentyl-3-fluorophenyl)boronic acid is typically achieved via a lithium-halogen exchange of the corresponding aryl bromide, followed by electrophilic trapping with a trialkyl borate and subsequent acidic hydrolysis[4].
Experimental Causality & Design: In our optimized workflow, we utilize triisopropyl borate rather than trimethyl borate. The bulky isopropyl groups sterically hinder the boron center after the first addition of the aryl-lithium species. This prevents the formation of unwanted borinic acids or triarylboranes, ensuring high yields of the mono-substituted boronic acid[4]. The reaction is strictly maintained at -78 °C to prevent side reactions, such as aryne formation or solvent deprotonation, which can be exacerbated by the electron-withdrawing fluorine atom[4].
Step-by-Step Protocol:
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System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure Argon. Add 4-bromo-1-cyclopentyl-2-fluorobenzene (1.0 eq) and anhydrous Tetrahydrofuran (THF) (approx. 30 mL/mmol)[4].
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (1.1 eq, 2.5 M in hexanes) while maintaining the internal temperature below -70 °C[4].
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Self-Validation: A slight color change indicates the formation of the aryl-lithium intermediate. Stir for 1 hour at this temperature[4].
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Borylation: Slowly add triisopropyl borate (1.5 eq)[4]. The reaction mixture is stirred at -78 °C for 1 hour, then the cooling bath is removed, allowing the mixture to gradually warm to room temperature[4].
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Hydrolysis: Quench the reaction by adding a saturated solution of ammonium chloride, followed by 3M HCl until the pH reaches 3[4].
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Causality: The acidic environment hydrolyzes the intermediate boronate ester into the free boronic acid.
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Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[4]. Purify via recrystallization to achieve ≥98% purity.
Figure 1: Mechanistic workflow for the synthesis of (4-Cyclopentyl-3-fluorophenyl)boronic acid.
Application: Suzuki-Miyaura Cross-Coupling
In drug development, this boronic acid is predominantly used to synthesize complex biaryl scaffolds via the Suzuki-Miyaura reaction[2]. The presence of the ortho-fluorine (relative to the boronic acid) can slightly alter the transmetalation kinetics due to electron withdrawal, necessitating a robust catalyst system.
Optimized Coupling Parameters:
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Catalyst: Pd(dppf)Cl2 (5 mol%) – The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.
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Base: K2CO3 or Cs2CO3 (2.0 eq) – Essential for the quaternization of the boron atom, converting it into a highly reactive boronate complex that facilitates transmetalation[2].
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Solvent: THF/Water or 1,4-Dioxane/Water mixtures at elevated temperatures (e.g., 80–90 °C)[2].
Figure 2: Suzuki-Miyaura catalytic cycle utilizing the fluorinated arylboronic acid.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized boronic acid before downstream application, a self-validating analytical suite is required:
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11B NMR: A distinct broad singlet around 28-30 ppm confirms the presence of the free boronic acid. The absence of peaks around 18-20 ppm ensures no boroxine anhydrides have formed due to over-drying.
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19F NMR: A single peak confirms the integrity of the fluorinated ring, ensuring no defluorination occurred during the strong base (n-BuLi) step.
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HPLC: Reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is utilized to confirm ≥98% purity[3], specifically monitoring for the debrominated byproduct (cyclopentylfluorobenzene).
Conclusion
(4-Cyclopentyl-3-fluorophenyl)boronic acid is a masterclass in rational building block design. By mastering its synthesis via controlled lithium-halogen exchange and leveraging its reactivity in palladium-catalyzed couplings, medicinal chemists can efficiently access novel chemical space with highly optimized pharmacological profiles.
References
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Boroncore. "2225178-77-6 | (4-cyclopentyl-3-fluorophenyl)boronic acid". boroncore.com.[Link]
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DOKUMEN.PUB. "Synthesis of Aromatic Compounds (Suzuki cross-coupling reactions)". dokumen.pub.[Link]
